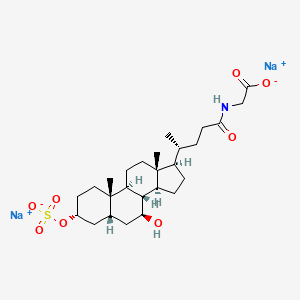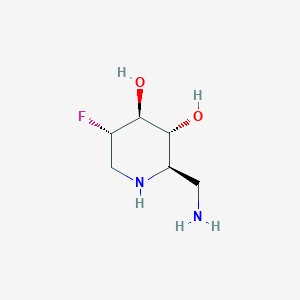
(2R,3R,4S,5S)-2-(aminomethyl)-5-fluoropiperidine-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4S,5S)-2-(aminomethyl)-5-fluoropiperidine-3,4-diol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with an aminomethyl group and a fluorine atom, making it a unique structure with interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2-(aminomethyl)-5-fluoropiperidine-3,4-diol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination or other suitable methods.
Fluorination: The fluorine atom can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.
Hydroxylation: The hydroxyl groups can be introduced through oxidation reactions using reagents like osmium tetroxide or other suitable oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
(2R,3R,4S,5S)-2-(aminomethyl)-5-fluoropiperidine-3,4-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
(2R,3R,4S,5S)-2-(aminomethyl)-5-fluoropiperidine-3,4-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R,3R,4S,5S)-2-(aminomethyl)-5-fluoropiperidine-3,4-diol involves its interaction with specific molecular targets and pathways. The aminomethyl group and fluorine atom play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2R,3R,4S,5S)-2-(aminomethyl)-5-chloropiperidine-3,4-diol: Similar structure but with a chlorine atom instead of fluorine.
(2R,3R,4S,5S)-2-(aminomethyl)-5-bromopiperidine-3,4-diol: Similar structure but with a bromine atom instead of fluorine.
(2R,3R,4S,5S)-2-(aminomethyl)-5-iodopiperidine-3,4-diol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2R,3R,4S,5S)-2-(aminomethyl)-5-fluoropiperidine-3,4-diol imparts unique chemical properties, such as increased stability and altered reactivity compared to its halogenated analogs. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C6H13FN2O2 |
|---|---|
分子量 |
164.18 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S)-2-(aminomethyl)-5-fluoropiperidine-3,4-diol |
InChI |
InChI=1S/C6H13FN2O2/c7-3-2-9-4(1-8)6(11)5(3)10/h3-6,9-11H,1-2,8H2/t3-,4+,5+,6+/m0/s1 |
InChI 键 |
OTAJQGYBRANPDP-SLPGGIOYSA-N |
手性 SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1)CN)O)O)F |
规范 SMILES |
C1C(C(C(C(N1)CN)O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


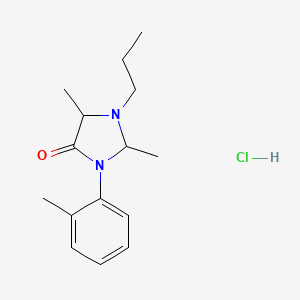
![(E)-N-(6-aminohexyl)-3-[1-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B13416468.png)
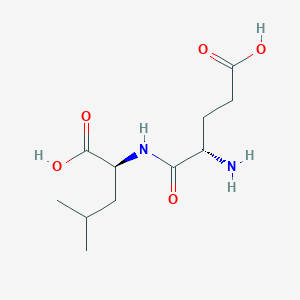
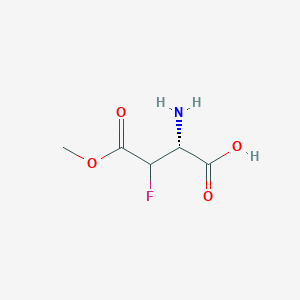
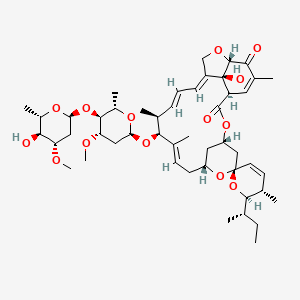
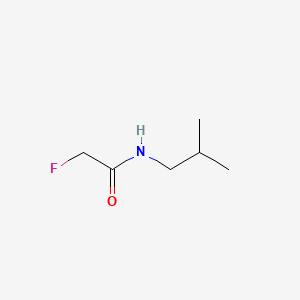
![(2S,3S,4S,5R)-6-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13416503.png)

![N-[8-[[[[3-(aminomethyl)phenyl]methyl]amino]carbonyl]-2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13416512.png)



![9-Fluoro-7-methylbenzo[c]acridine](/img/structure/B13416526.png)
